2-Methoxybenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 2-methoxybenzyl alcohol and related compounds involves various chemical routes, including the reduction of methoxybenzaldehydes or through more complex organic synthesis pathways. For instance, the synthesis of vanillin, a closely related compound, outlines potential methodologies that could be adapted for 2-methoxybenzyl alcohol synthesis, highlighting the importance of selecting appropriate synthesis methods for desired outcomes and purity levels (Tan Ju & Liao Xin, 2003).
Molecular Structure Analysis
2-Methoxybenzyl alcohol's molecular structure includes a methoxy group (-OCH3) attached to a benzyl alcohol moiety. This structure imparts specific chemical properties to the compound, such as its solubility, reactivity, and interaction with other molecules. The molecular structure analysis can be related to its synthetic versatility and the potential to undergo various chemical reactions.
Chemical Reactions and Properties
Chemical reactions involving 2-methoxybenzyl alcohol primarily include its role as an intermediate in the synthesis of more complex molecules. It can participate in oxidation-reduction reactions, esterification, and as a precursor to other methoxylated compounds. Research on methoxylated lipids, for example, offers insights into the types of reactions and properties that could be relevant for 2-methoxybenzyl alcohol and its derivatives (N. Carballeira, 2002).
Scientific Research Applications
Solid-Phase Peptide Synthesis : It serves as a stable and removable safety-catch protecting group and linker for solid-phase peptide synthesis (Thennarasu & Liu, 2010).
Photooxidation for Carbonyl Compound Production : Its photooxidation shows potential for efficient production of carbonyl compounds, benefiting the environment (Scandura et al., 2016).
Photocatalytic Oxidation Studies : Studies on photocatalytic oxidation rate and product selectivity of substituted benzyl alcohols, including 2-Methoxybenzyl alcohol, have been conducted (Marotta et al., 2013).
Derivative Bromination : Bromination of its derivatives can produce aromatic nuclei and dibromo compounds (Nakatani et al., 1984).
Role in Photooxidation : It plays a crucial and ambivalent role in autocatalytic photooxidation in water, with oxygen being a significant factor (Palmisano et al., 2015).
Hydroxy Group p-Methoxybenzylation : TriBOT-PM, derived from it, is a practical reagent for p-methoxybenzylation of hydroxy groups (Yamada et al., 2013).
Triazinone-Based Reagent Development : A new triazinone-based reagent, effective for converting free alcohols into p-methoxybenzyl ethers, has been developed (Fujita et al., 2019).
Photocatalytic Oxidation on Titanium Dioxide : Its photocatalytic oxidation into aldehydes on titanium dioxide under oxygen atmosphere is driven by a surface complex formation (Higashimoto et al., 2009).
Polymer-Supported Sulfonamides : These sulfonamides are effective in cleaving p-methoxybenzyl ethers in solution (Hinklin & Kiessling, 2002).
Silver(I)-Catalyzed Deprotection : This process is a mild and chemoselective method for efficiently and selectively cleaving protecting groups on various alcohols and acids (Kern et al., 2012).
Antioxidant Properties in Polypropylene : Acid treatment of Kraft lignin, which contains 2-Methoxybenzyl alcohol, increases its antioxidant properties in polypropylene (Pouteau et al., 2005).
Safety And Hazards
While specific safety data for 2-Methoxybenzyl alcohol was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and avoiding ingestion and inhalation6.
Future Directions
The future directions of 2-Methoxybenzyl alcohol are not explicitly mentioned in the search results. However, one paper discusses the direct nucleophilic substitution of alcohols as a key green chemistry research area, suggesting potential future directions for the use of 2-Methoxybenzyl alcohol in sustainable chemical processes7.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when using chemical information.
properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
Record name | 2-Methoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00429 [mmHg] | |
Record name | 2-Methoxybenzyl alcohol | |
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URL | https://haz-map.com/Agents/19636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methoxybenzyl alcohol | |
CAS RN |
612-16-8, 1331-81-3 | |
Record name | 2-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331813 | |
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Record name | 612-16-8 | |
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Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Anisyl alcohol (o-,m-,p-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457NQ8NGCG | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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